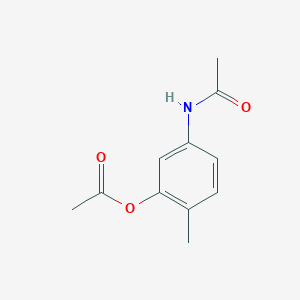

5-(Acetylamino)-2-methylphenylacetate

Description

Structure

3D Structure

Properties

CAS No. |

103796-14-1 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23g/mol |

IUPAC Name |

(5-acetamido-2-methylphenyl) acetate |

InChI |

InChI=1S/C11H13NO3/c1-7-4-5-10(12-8(2)13)6-11(7)15-9(3)14/h4-6H,1-3H3,(H,12,13) |

InChI Key |

BWNMDWQTBHTORP-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC(=O)C)OC(=O)C |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Advancements for 5 Acetylamino 2 Methylphenylacetate

Classical Organic Synthesis Routes for Phenylacetate (B1230308) Derivatives

Classical approaches to synthesizing phenylacetate derivatives often rely on well-established, sequential reactions. These routes, while foundational, typically involve multiple distinct transformations, starting from readily available precursors and progressively building the target molecule's functionality.

Multi-Step Conversions and Precursor Chemistry

The synthesis of substituted phenylacetates traditionally involves a series of functional group interconversions on a core aromatic ring. For a molecule like 5-(acetylamino)-2-methylphenylacetate, a logical synthetic pathway would begin with a simple, commercially available precursor such as 2-methylphenol (o-cresol) or a related aniline (B41778) derivative.

A representative classical route could be conceptualized as follows:

Nitration: Introduction of a nitro group onto the aromatic ring of a precursor like 2-methylphenol. This electrophilic aromatic substitution would likely yield a mixture of isomers, from which the desired 2-methyl-5-nitrophenol (B1294729) would need to be separated.

Reduction: The nitro group is then reduced to a primary amine (-NH2). Common reagents for this step include metals like tin or iron in acidic media, or catalytic hydrogenation. This step produces 5-amino-2-methylphenol.

Acetylation: The newly formed amino group is acetylated to form an acetamido group (-NHCOCH3). This is typically achieved using acetic anhydride (B1165640) or acetyl chloride in the presence of a base.

Esterification: The final step involves the esterification of the phenolic hydroxyl group. This can be accomplished by reacting the 5-(acetylamino)-2-methylphenol intermediate with an acetylating agent like acetic anhydride or acetyl chloride to form the phenylacetate ester.

An alternative classical approach involves the hydrolysis of benzyl (B1604629) cyanide to form phenylacetic acid, which is then esterified. orgsyn.org This method is a standard for preparing the core phenylacetic acid structure before further ring functionalization. orgsyn.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing classical synthesis routes is crucial for maximizing product yield and purity while minimizing reaction time and waste. For the synthesis of phenylacetate derivatives, several strategies are employed.

In esterification reactions, conditions are carefully controlled. For instance, the reaction of phenols with acetic anhydride can be performed under solvent-free conditions at elevated temperatures (e.g., 120 °C) to drive the reaction to completion. jetir.org The use of catalysts, though not always necessary in solvent-free thermal methods, can be critical in other contexts. Acid catalysts (like sulfuric acid) or base catalysts (like pyridine) are commonly used to accelerate ester formation.

Work-up procedures are also optimized to ensure high recovery of the pure product. This often involves pouring the reaction mixture into cold water to precipitate the product, followed by extraction with an organic solvent like hexane. jetir.org Subsequent washing with basic solutions (to remove acidic impurities) and brine, followed by drying and distillation, are standard purification steps. google.com

The table below summarizes key optimization parameters for classical reactions relevant to phenylacetate synthesis.

| Reaction Step | Parameter to Optimize | Common Conditions/Reagents | Desired Outcome |

| Nitration | Temperature, Acid Conc. | H₂SO₄/HNO₃, low temperature | Control of regioselectivity, prevention of over-nitration |

| Reduction | Catalyst, Pressure, Temp. | Sn/HCl, Fe/HCl, or H₂/Pd-C | High conversion of nitro to amine, minimal side products |

| Acetylation | Reagent, Base, Solvent | Acetic anhydride, pyridine (B92270) | Complete and selective acetylation of the amino group |

| Esterification | Catalyst, Temperature | Acid/base catalyst, heat, removal of H₂O | High yield of the final ester product |

Modern Synthetic Approaches to this compound

Modern synthetic chemistry emphasizes efficiency, selectivity, and sustainability. This has led to the development of advanced catalytic systems and the integration of green chemistry principles into the synthesis of complex molecules like this compound.

Catalytic and Asymmetric Synthesis Development

Transition-metal catalysis has revolutionized organic synthesis, offering powerful tools for forming C-C and C-X bonds. researchgate.net Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, provide efficient methods for constructing the carbon skeleton of complex aromatic compounds, which could serve as precursors to the target molecule. pharmtech.com While the direct synthesis of this compound via a single catalytic step is not commonplace, these methods are invaluable for creating the substituted aromatic core with high precision.

Asymmetric catalysis, while not directly relevant to the achiral target molecule itself, is a cornerstone of modern synthesis for producing chiral analogues. mdpi.com Chiral transition metal complexes and organocatalysts are employed to create enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. mdpi.commdpi.com For example, the synthesis of chiral 2-arylethylamines, a structural motif related to the precursors of phenylacetates, has been achieved with high enantioselectivity using various asymmetric methodologies. mdpi.com The development of planar-chiral pyridine derivatives as catalysts has enabled the asymmetric synthesis of aza-β-lactams from ketenes and azo compounds, showcasing the power of modern catalysts in creating complex heterocyclic structures. thieme-connect.de

Green Chemistry Principles in this compound Synthesis

Green chemistry seeks to minimize the environmental impact of chemical processes. ijraset.com Key principles include the use of safer solvents, renewable feedstocks, catalytic reagents over stoichiometric ones, and designing for energy efficiency. ijraset.comed.gov

In the context of synthesizing this compound, green approaches could include:

Solvent Replacement: Replacing hazardous organic solvents with greener alternatives. Water is an ideal green solvent, and research has shown that some transition metal-catalyzed reactions can be performed in aqueous media using surfactants to form nanomicelles that act as "nanoreactors". pharmtech.comsci-hub.st

Catalysis: Using catalytic amounts of a substance instead of stoichiometric reagents reduces waste significantly. ijraset.com For example, using a reusable solid acid catalyst for the esterification step would be a greener alternative to using stoichiometric amounts of sulfuric acid.

Atom Economy: Designing synthetic routes to maximize the incorporation of all materials used in the process into the final product. ijraset.com

The following table compares a hypothetical classical route with a potential greener alternative.

| Feature | Classical Route | Greener Alternative | Green Principle Applied |

| Solvent | Dichloromethane, Benzene | Water, Supercritical CO₂, or solvent-free | Use of safer solvents/auxiliaries ijraset.com |

| Esterification Catalyst | Conc. H₂SO₄ (stoichiometric) | Reusable solid acid catalyst or enzyme | Catalysis ijraset.com |

| Energy Input | High-temperature reflux | Microwave irradiation, ambient temperature | Design for energy efficiency ijraset.com |

| Waste | Significant inorganic salt and solvent waste | Minimal waste, recyclable catalyst | Prevention of waste ijraset.com |

Chemoenzymatic and Biocatalytic Pathways Towards this compound and Analogues

Chemoenzymatic and biocatalytic methods leverage the high selectivity and efficiency of enzymes to perform chemical transformations under mild conditions. rjeid.com These approaches are increasingly important for synthesizing complex molecules and active pharmaceutical ingredients. rjeid.comresearchgate.net

For the synthesis of this compound, enzymes could be employed, particularly in the esterification step. Lipases are a class of enzymes well-known for their ability to catalyze the formation of esters in organic solvents with high selectivity. The use of an enzyme like Novozym 435 can facilitate the esterification of a carboxylic acid precursor with an alcohol under mild conditions (e.g., 40 °C), offering a green and efficient alternative to traditional chemical methods.

Furthermore, biocatalysis can be used to produce key precursors from renewable feedstocks. For example, engineered E. coli cells have been used to develop enzymatic cascades that convert L-phenylalanine into phenylacetic acid (PAA) and its derivatives. researchgate.net This biotransformation approach provides a sustainable route to the core acid structure, which can then be chemically modified to produce the final target ester. researchgate.net This combination of biological and chemical steps is the essence of a chemoenzymatic strategy.

The table below highlights enzymes and their potential applications in relevant synthetic steps.

| Enzyme Class | Specific Enzyme Example | Reaction Catalyzed | Advantages |

| Lipase | Novozym 435, Lipase from Pseudomonas fluorescens | Esterification of a phenol (B47542) or carboxylic acid | High selectivity, mild reaction conditions, reusability rjeid.com |

| Deaminase/Decarboxylase | L-amino acid deaminase (LAAD), α-keto acid decarboxylase (ARO10) | Conversion of L-phenylalanine to phenylacetaldehyde | Use of renewable feedstock, aqueous conditions researchgate.net |

| Dehydrogenase | Aldehyde dehydrogenase (ALDH) | Oxidation of an aldehyde to a carboxylic acid | High efficiency, part of a biocatalytic cascade researchgate.net |

Molecular Interactions and Mechanistic Elucidation of 5 Acetylamino 2 Methylphenylacetate

Investigations into Molecular Target Engagement (In Vitro Studies)

No publicly available in vitro studies on the molecular target engagement of 5-(Acetylamino)-2-methylphenylacetate have been identified.

There is no available data from receptor binding and ligand recognition studies for this compound.

Information regarding the in vitro enzyme modulation and kinetic characterization of this compound is not available in the scientific literature.

Cellular Pathway Perturbations by this compound (Non-Clinical Cellular Models)

No studies on the effects of this compound on cellular pathways in non-clinical models have been published.

There is no information available on the analysis of signal transduction pathways in response to this compound.

No data from gene expression or proteomic profiling studies in response to this compound could be located.

Structure-Mechanism Relationships for this compound

There are no published studies on the structure-mechanism relationships for this compound.

Theoretical and Computational Investigations of 5 Acetylamino 2 Methylphenylacetate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) are powerful tools for predicting molecular structure, reactivity, and spectroscopic properties.

Reactivity Predictions and Reaction Pathway Modeling

Had studies been conducted on 5-(Acetylamino)-2-methylphenylacetate, quantum chemical calculations would provide insights into its chemical reactivity. This would involve the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting how the molecule would interact with other chemical species.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table is purely illustrative and not based on actual experimental or computational data.

Furthermore, these calculations could model potential reaction pathways, such as hydrolysis of the ester group or reactions involving the acetylamino moiety. By calculating the energies of reactants, transition states, and products, a complete energy profile for a given reaction can be constructed, revealing the feasibility and kinetics of the process.

Spectroscopic Property Simulations (e.g., UV-Vis, IR, advanced NMR, beyond basic identification)

Quantum chemistry is also employed to simulate various spectroscopic properties, providing a powerful complement to experimental data for structural elucidation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and thus the UV-Vis absorption spectrum of this compound. This would help in understanding the electronic structure and identifying the chromophores within the molecule.

IR Spectroscopy: Calculations of vibrational frequencies can generate a theoretical Infrared (IR) spectrum. This would allow for the assignment of specific vibrational modes to the observed experimental peaks, confirming the presence of functional groups like the carbonyls of the ester and amide, and the N-H bond.

NMR Spectroscopy: Advanced NMR simulations could predict the chemical shifts (¹H and ¹³C) and coupling constants. This is invaluable for confirming the molecular structure and understanding the electronic environment of the different nuclei.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For this compound, MD simulations would reveal its conformational landscape. The molecule possesses several rotatable bonds, and MD simulations would explore the different accessible conformations and their relative stabilities. This information is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

Docking Studies and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is used to predict how a small molecule like this compound might bind to a specific protein target.

The process would involve:

Obtaining the 3D structure of a target protein.

Generating a set of possible conformations of this compound.

"Docking" the ligand into the binding site of the protein and scoring the different poses based on their predicted binding affinity.

Table 2: Illustrative Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Hypothetical Value |

| Binding Affinity (kcal/mol) | -7.8 |

| Interacting Residues | Tyr123, Phe256, Arg301 |

| Types of Interactions | Hydrogen bonds, pi-pi stacking |

Note: This table is for illustrative purposes only.

These studies would provide valuable hypotheses about the potential biological targets of this compound and the key molecular interactions driving its binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. To perform a QSAR study for analogues of this compound, a dataset of structurally similar compounds with their experimentally measured biological activities would be required.

The steps would include:

Generating a set of molecular descriptors (e.g., physicochemical, topological, electronic) for each analogue.

Using statistical methods to build a mathematical model that correlates these descriptors with the biological activity.

Validating the model to ensure its predictive power.

Such a model could then be used to predict the activity of new, unsynthesized analogues of this compound, thereby guiding the design of more potent compounds.

Advanced Analytical Methodologies for Characterization and Quantification of 5 Acetylamino 2 Methylphenylacetate

Chromatographic Separation Techniques Development

Chromatographic techniques are fundamental for isolating 5-(acetylamino)-2-methylphenylacetate from complex matrices and for its quantification. The development of robust separation methods is paramount for accurate analysis.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. A typical method involves a C18 stationary phase, which separates compounds based on their hydrophobicity.

The mobile phase is generally a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, allowing for the fine-tuning of retention times and resolution. neliti.comnih.gov Method development often focuses on optimizing parameters like mobile phase composition, pH, flow rate, and column temperature to achieve symmetric peak shapes and adequate separation from impurities or metabolites. nih.gov Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance. researchgate.netresearchgate.net

Table 1: Illustrative RP-HPLC Parameters for Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) | Elutes the analyte from the column; ratio is adjusted for optimal retention. |

| Flow Rate | 1.0 mL/min | Ensures consistent elution and good peak shape. |

| Detection | UV at 254 nm | Quantifies the analyte based on its absorbance of ultraviolet light. |

| Injection Volume | 10 µL | Standardized volume for reproducible quantitative analysis. |

| Column Temp. | Ambient or controlled (e.g., 30°C) | Affects retention time and peak symmetry. |

Validation of the HPLC method as per ICH guidelines is essential to ensure its linearity, accuracy, precision, and specificity for routine analysis and quality control. neliti.comnih.gov

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a molecule like this compound, which has limited volatility due to its polar functional groups, direct GC analysis can be challenging. Therefore, derivatization is often a necessary step to increase its volatility and thermal stability. researchgate.net

A common derivatization strategy involves converting the polar functional groups into less polar, more volatile derivatives. For instance, after hydrolysis of the ester group, the resulting phenol (B47542) and secondary amine can be acetylated or silylated. researchgate.net The analysis is typically performed using a capillary column with a non-polar stationary phase. nih.gov GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used for detection and identification. thepharmajournal.comjppres.com

Table 2: Representative Gas Chromatography (GC) Method Parameters

| Parameter | Condition | Purpose |

|---|---|---|

| Derivatization | Silylation (e.g., with BSTFA) or Acetylation | Increases volatility and thermal stability for GC analysis. |

| Column | Capillary (e.g., DB-5ms, 30 m x 0.25 mm) | Provides high-resolution separation of analytes. |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Injector Temp. | 250°C | Ensures rapid volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., 100°C to 280°C) | Separates compounds based on their boiling points. |

| Detector | Mass Spectrometry (MS) or Flame Ionization (FID) | Provides identification (MS) and quantification (FID/MS). |

The selection of the appropriate derivatization reagent and reaction conditions is critical for achieving complete and reproducible derivatization, which is crucial for accurate quantification. nih.gov

Mass Spectrometry (MS) for Metabolite Identification and Advanced Structural Elucidation

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of this compound and the identification of its metabolites. nih.gov When coupled with chromatographic separation (LC-MS or GC-MS), it provides both retention time and mass-to-charge ratio (m/z) data, offering high specificity and sensitivity. ijpras.com

For advanced structural elucidation, high-resolution mass spectrometry (HRMS) instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are employed. These instruments provide highly accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments. ijpras.com

Tandem mass spectrometry (MS/MS) is used to generate fragmentation patterns by isolating a precursor ion and subjecting it to collision-induced dissociation. mdpi.com The resulting product ions provide detailed structural information about the molecule's functional groups and connectivity. Common metabolic pathways for ester-containing aromatic amides include ester hydrolysis, aromatic hydroxylation, and conjugation (e.g., glucuronidation, sulfation). MS can identify these metabolites by detecting specific mass shifts from the parent drug. ijpras.commdpi.com

Table 3: Common Mass Shifts for Metabolite Identification

| Metabolic Reaction | Mass Shift (Da) | Resulting Functional Group |

|---|---|---|

| Hydroxylation | +15.9949 | -OH |

| Ester Hydrolysis | -42.0106 | -OH (from acetate (B1210297) loss) |

| Glucuronidation | +176.0321 | -O-Glucuronide |

| Sulfation | +79.9568 | -O-Sulfate |

Data mining strategies such as precursor ion scanning and neutral loss scanning are valuable for detecting classes of metabolites that share common structural features or fragmentation pathways. ijpras.com

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure, conformation, and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound in solution. One-dimensional ¹H and ¹³C NMR spectra reveal key information about the chemical environment of each proton and carbon atom. researchgate.net

For more complex structural assignments, two-dimensional (2D) NMR experiments are utilized. Techniques like Correlation Spectroscopy (COSY) identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the molecular framework. researchgate.netscielo.br

To investigate stereochemistry and conformation, the Nuclear Overhauser Effect (NOE) is employed, typically through a NOESY experiment. This technique detects protons that are close in space, providing crucial insights into the molecule's three-dimensional arrangement and preferred conformations. wordpress.com The rotational barrier around the amide bond can also lead to the presence of different rotamers (conformational isomers), which may be observable as distinct sets of signals in the NMR spectrum. researchgate.netscielo.br

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the precise coordinates of every atom, as well as bond lengths and angles. researchgate.net

This technique provides unambiguous confirmation of the molecule's structure and absolute configuration. nih.gov The resulting crystal structure reveals detailed information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how the molecules pack in the crystal lattice.

Furthermore, this compound can be crystallized with other molecules, known as "co-formers," to create multi-component crystals called co-crystals. nih.govgoogle.com X-ray diffraction is essential for characterizing these co-crystals, revealing the specific non-covalent interactions between the compound and the co-former. bris.ac.uktdl.org This analysis is valuable for understanding and engineering the solid-state properties of the compound.

Table 4: Representative Single-Crystal X-ray Diffraction Data

| Parameter | Description | Example Data |

|---|---|---|

| Crystal System | The basic geometric shape of the unit cell. | Monoclinic |

| Space Group | The set of symmetry operations of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a=7.2 Å, b=6.6 Å, c=9.2 Å, β=99.7° |

| Z | The number of molecules per unit cell. | 4 |

| R-factor | An indicator of the quality of the structural model. | < 0.05 |

Note: Example data is illustrative for a small organic molecule and not specific to this compound, for which public crystallographic data is not available.

Hyphenated Techniques for Complex Biological Matrix Analysis

The characterization and quantification of this compound in complex biological matrices, such as plasma, urine, and cell cultures, present significant analytical challenges. These matrices contain a multitude of endogenous substances—including proteins, lipids, salts, and other metabolites—that can interfere with the accurate measurement of the target analyte. Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for overcoming these challenges. nih.govresearchgate.net They provide the high selectivity and sensitivity required to isolate the analyte from matrix components and quantify it with precision. chemijournal.comslideshare.net The most prominent of these techniques in bioanalysis are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govactascientific.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and versatile technique for the analysis of a wide range of compounds in biological fluids. nih.gov It is particularly well-suited for polar, non-volatile, and thermally labile molecules that are not amenable to gas chromatography. actascientific.com The liquid chromatography stage separates the target compound from interfering components in the sample matrix, while the mass spectrometer provides sensitive and highly specific detection based on the mass-to-charge ratio (m/z) of the analyte and its fragments. nih.gov

Research has demonstrated the successful application of LC-MS for the identification of the N-acetylated derivative of 5-amino-o-cresol, which corresponds to this compound, in human keratinocyte (HaCaT) cell cultures. researchgate.net In these studies, sample preparation is a critical first step to remove the bulk of matrix interferences. A common approach involves solid-phase extraction (SPE) using C18 phenyl cartridges, which effectively cleans the sample prior to instrumental analysis. researchgate.net

A multi-step gradient High-Performance Liquid Chromatography (HPLC) system is then employed for separation. researchgate.net The use of a Diode-Array Detector (DAD) in series with a Mass Spectrometer (MS) allows for comprehensive analysis. The MS detector, often utilizing an Atmospheric Pressure Ionization (API) source, can confirm the identity of the metabolite by detecting its corresponding molecular ion signal. researchgate.net For the N-acetylated derivative of 5-amino-o-cresol, a signal at an m/z of 166 in positive ion mode has been identified. researchgate.net

| Parameter | Condition |

|---|---|

| Instrumentation | HPLC with DAD and MS Detection |

| Sample Preparation | Solid-Phase Extraction (SPE) with C18 Phenyl Cartridges |

| Chromatographic Column | Reversed-Phase (e.g., C18) |

| Mobile Phase | Gradient system with Acetonitrile and Acetate Buffer |

| MS Ionization | Atmospheric Pressure Ionization (API), Positive Ion Mode |

| Compound | Retention Time (min) |

| 5-amino-o-cresol | ~9.5 |

| N-acetylated 5-amino-o-cresol | ~27.1 |

| Detected m/z | 166 (for N-acetylated derivative) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone of bioanalytical chemistry, offering excellent chromatographic resolution and sensitive detection. koreascience.krplos.org It is typically used for analytes that are volatile and thermally stable. actascientific.com For compounds containing polar functional groups, such as the acetylamino and hydroxyl groups in this compound, a chemical derivatization step is often necessary. actascientific.comresearchgate.net Derivatization converts the polar groups into less polar, more volatile moieties, improving chromatographic behavior and detection sensitivity. researchgate.net

The analytical workflow for a complex matrix like urine typically involves several key steps. First, the sample undergoes an extraction procedure, which may include enzymatic hydrolysis to release conjugated forms of the analyte, followed by liquid-liquid extraction or solid-phase extraction to isolate the compound of interest. dshs-koeln.de The extracted analyte is then derivatized. A common method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces active hydrogens on amine and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. researchgate.netdshs-koeln.de

The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer detects the target analyte. plos.org Electron Impact (EI) is a common ionization technique used in GC-MS, which generates a characteristic fragmentation pattern that serves as a "fingerprint" for definitive compound identification. plos.org

| Parameter | Typical Condition |

|---|---|

| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (MS) |

| Sample Preparation | Solid-Phase or Liquid-Liquid Extraction |

| Derivatization Reagent | Silylation agents (e.g., MSTFA, BSTFA) |

| GC Column | Capillary Column (e.g., HP-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Temperature gradient (e.g., 40°C to 300°C) |

| MS Ionization Mode | Electron Impact (EI, 70 eV) |

| Detection Mode | Scan or Selected Ion Monitoring (SIM) |

Applications of 5 Acetylamino 2 Methylphenylacetate in Chemical Biology and Pre Clinical Research

Development of 5-(Acetylamino)-2-methylphenylacetate as a Chemical Probe

There is no available scientific literature detailing the development or use of this compound as a chemical probe. The development of a chemical probe is a rigorous process that involves demonstrating a compound's potency, selectivity, and mechanism of action in cellular or in vivo models to investigate the function of a specific protein or pathway. No such studies have been published for this particular compound.

Role as a Scaffold for Novel Compound Library Synthesis

The concept of a molecular scaffold is central to medicinal chemistry, where a core chemical structure is systematically modified to create a library of related compounds for biological screening. While the phenylacetate (B1230308) structure is common in various bioactive molecules, there is no specific evidence that this compound has been utilized as a foundational scaffold for the synthesis of novel compound libraries in drug discovery programs.

Strategies for Lead Compound Identification and Optimization (in vitro/in vivo pre-clinical models)

Lead identification and optimization are critical stages in drug discovery that involve identifying a promising compound and modifying its chemical structure to enhance its efficacy, selectivity, and pharmacokinetic properties. nuvisan.comaltasciences.com This process involves extensive testing in in vitro assays and in vivo pre-clinical models. altasciences.com There are no published studies that identify this compound as a lead compound or describe its optimization for any therapeutic target.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Acetylamino 2 Methylphenylacetate Derivatives

Systematic Modification and Analog Synthesis Strategies

The exploration of the chemical space around 5-(acetylamino)-2-methylphenylacetate involves systematic modifications to delineate the structure-activity relationship (SAR) and structure-property relationship (SPR). These strategies are foundational in medicinal chemistry for optimizing lead compounds into clinical candidates.

Core Scaffold Modification: The central phenylacetate (B1230308) ring serves as the primary scaffold for modification. Strategies often involve the synthesis of analogs with alterations in the substitution pattern of the aromatic ring. For instance, moving the acetylamino and methyl groups to different positions can significantly impact the molecule's electronic and steric properties, thereby influencing its interaction with biological targets.

Functional Group Interconversion: The acetylamino and methylphenylacetate moieties are key areas for analog synthesis. The acetyl group can be replaced with other acyl groups (e.g., propionyl, benzoyl) to probe the effect of lipophilicity and size on activity. The ester functional group of the phenylacetate can be converted to an amide or a carboxylic acid to alter solubility and metabolic stability.

Bioisosteric Replacement: A common strategy involves the replacement of functional groups with other groups that have similar physical or chemical properties (bioisosteres). For example, the methyl group could be replaced with a halogen or a trifluoromethyl group to modulate electronic effects and metabolic stability. The amide linkage in the acetylamino group could be replaced with a sulfonamide or other bioisosteric linkers.

These synthetic strategies are often guided by computational modeling and previously established SAR from similar molecules to rationally design new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Positional and Substituent Effects on Molecular Recognition

The specific placement and nature of substituents on the this compound scaffold are critical determinants of its molecular recognition by biological targets. Drawing parallels from structurally related anti-inflammatory agents, it is evident that minor changes can lead to significant differences in biological activity.

Influence of the Acetylamino Group: The acetylamino group at the 5-position is likely a key interaction point. The nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, respectively. Modification of this group, for instance, by N-alkylation or by changing the acyl group, can alter these interactions. The position of this group is also crucial; moving it to other positions on the phenyl ring would likely disrupt the established binding mode.

Effects of Additional Substituents: The introduction of further substituents on the aromatic ring can fine-tune the electronic properties and lipophilicity of the molecule. For example, electron-withdrawing groups like nitro or cyano groups can modulate the pKa of the molecule, while electron-donating groups like methoxy (B1213986) can increase its electron density. These changes can impact the strength of interactions with target proteins.

An illustrative data table summarizing potential substituent effects is presented below:

| Position | Substituent | Predicted Effect on Activity | Rationale |

| 2 | -H | Decrease | Loss of steric influence on conformation |

| 2 | -Cl | Variable | Alters electronics and sterics |

| 5 | -NHCHO | Variable | Change in hydrogen bonding capacity |

| 5 | -NHSO₂CH₃ | Variable | Bioisosteric replacement, alters electronics |

| 4 | -F | Increase | Potential for favorable halogen bonding |

| 4 | -OCH₃ | Decrease | Potential for steric hindrance |

This systematic exploration of positional and substituent effects is essential for building a comprehensive SAR model.

Pharmacophore Model Development and Refinement

A pharmacophore model is an essential tool in drug discovery that defines the key steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov For derivatives of this compound, a ligand-based pharmacophore model can be developed in the absence of a known target structure by analyzing the common features of active analogs. patsnap.com

Key Pharmacophoric Features: Based on the structure of this compound, a hypothetical pharmacophore model would likely include:

A hydrogen bond acceptor: The carbonyl oxygen of the acetyl group and the ester.

A hydrogen bond donor: The N-H of the acetylamino group.

A hydrophobic/aromatic feature: The phenyl ring.

A hydrophobic feature: The methyl group.

The spatial arrangement of these features is critical for biological activity. Computational software can be used to generate and refine these models based on the activities of a series of synthesized analogs. nih.gov

Model Refinement: The initial pharmacophore model can be refined as more SAR data becomes available. Inactive compounds are used to define regions of "excluded volume," where steric bulk is not tolerated. The refined model can then be used for virtual screening of compound libraries to identify novel hits with diverse chemical scaffolds but similar pharmacophoric features.

An example of a refined pharmacophore model might specify the ideal distances and angles between the key features, providing a more precise template for the design of new, potent derivatives.

Influence of Stereochemistry on Biological Interactions

Stereochemistry plays a pivotal role in the interaction of small molecules with chiral biological macromolecules like proteins and enzymes. nih.govresearchgate.net Although this compound itself is not chiral, the introduction of chiral centers through derivatization can have a profound impact on its biological activity. nih.gov

Introduction of Chiral Centers: Chiral centers can be introduced by, for example, modifying the acetyl group to a chiral acyl group or by introducing a chiral substituent on the phenyl ring. The resulting enantiomers or diastereomers can exhibit significantly different potencies and efficacies.

Stereospecific Interactions: Often, only one enantiomer of a chiral drug will bind effectively to its target receptor. The "eutomer" (the more active enantiomer) will have the correct three-dimensional arrangement of functional groups to engage in optimal interactions with the binding site, while the "distomer" (the less active enantiomer) will not fit as well, or may even bind to a different target, potentially causing off-target effects. nih.gov

For example, if a chiral side chain is introduced at the 2-position, the (R)- and (S)-enantiomers could have vastly different biological profiles. This highlights the importance of synthesizing and testing enantiomerically pure compounds during drug development.

The following table illustrates the potential impact of stereochemistry on biological activity for a hypothetical chiral derivative:

| Enantiomer | Relative Potency | Rationale |

| (R)-isomer | High | Optimal 3D fit with the target binding site |

| (S)-isomer | Low | Steric clashes or suboptimal interactions with the binding site |

Future Directions and Emerging Research Avenues for 5 Acetylamino 2 Methylphenylacetate

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize the design and discovery of new molecules. For a compound like 5-(acetylamino)-2-methylphenylacetate, these computational tools offer a powerful means to explore its chemical space and design analogues with tailored properties.

Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), could be employed to design novel molecules based on the this compound scaffold. By training these models on large chemical databases, researchers can generate new structures that retain the core features of the parent molecule but possess modified electronic and steric properties. This approach could rapidly identify derivatives with enhanced characteristics for various applications.

Furthermore, machine learning algorithms can be trained to predict the physicochemical and biological properties of these newly designed compounds. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can establish correlations between the molecular structure of this compound analogues and their potential activities. This predictive capability can significantly reduce the time and cost associated with synthesizing and testing new compounds by prioritizing those with the highest likelihood of success.

| AI/ML Application | Potential Impact on this compound Research |

| Generative Models (GANs, VAEs) | Design of novel analogues with tailored electronic and steric properties. |

| QSAR Modeling | Prediction of physicochemical and biological properties of new derivatives. |

| Retrosynthesis Prediction | Planning of efficient synthetic routes for computationally designed analogues. |

Exploration of Novel Applications in Materials Science

While direct applications of this compound in materials science have yet to be explored, its chemical structure suggests several intriguing possibilities. The presence of an aromatic ring, an amide linkage, and an ester group provides multiple points for polymerization and functionalization, opening avenues for the creation of novel materials.

One potential area of exploration is the development of functional polymers. The phenylacetate (B1230308) moiety could, in principle, be incorporated into polymer backbones, similar to how other aromatic esters are used. The acetylamino group could then serve as a site for further modification or to impart specific properties, such as hydrogen bonding capabilities, which can influence the mechanical and thermal properties of the resulting polymer. Research into polymers based on phenyl methacrylate, for example, has demonstrated how the phenyl group can influence thermal stability. epa.gov

The aromatic nature of this compound also suggests potential applications in electronic materials. Aromatic compounds are fundamental components of organic semiconductors, liquid crystals, and other functional materials. britannica.com Future research could investigate whether derivatives of this compound can self-assemble into ordered structures suitable for such applications. The interplay between the electron-donating acetylamino group and the phenyl ring could be tuned to achieve desired electronic properties.

Moreover, the compound could be explored as a building block in the synthesis of more complex functional materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The functional groups present could act as linkers to connect metal nodes or other organic units, creating porous materials with potential applications in gas storage, catalysis, or sensing.

| Potential Material Application | Relevant Structural Features of this compound |

| Functional Polymers | Phenylacetate backbone, acetylamino group for functionalization. |

| Electronic Materials | Aromatic ring, potential for self-assembly and electronic tuning. |

| Porous Materials (MOFs, COFs) | Functional groups acting as linkers. |

Scale-Up and Industrial Relevance of Green Synthesis Methodologies

The industrial production of any chemical compound necessitates efficient, cost-effective, and environmentally benign synthetic methods. For this compound, the application of green chemistry principles to its synthesis is a critical area for future research, particularly concerning its potential scale-up.

The synthesis of this molecule likely involves N-acetylation of an aminocresol and subsequent O-acetylation or esterification. Green approaches to these fundamental reactions are well-documented for other aromatic compounds. For instance, the use of solid acid catalysts, such as zeolites or ion-exchange resins, can replace traditional corrosive and difficult-to-recycle mineral acids in esterification reactions. Similarly, enzymatic catalysis, using lipases for esterification and acyltransferases for acetylation, offers a highly selective and environmentally friendly alternative that operates under mild conditions.

Continuous-flow chemistry is another promising avenue for the sustainable industrial synthesis of this compound. Flow reactors offer enhanced heat and mass transfer, improved safety, and the potential for process automation and control. This technology can lead to higher yields and purity while minimizing solvent waste and energy consumption.

The development of solvent-free or "on-water" reaction conditions is another key aspect of green synthesis. For acetylation and esterification reactions, protocols that minimize or eliminate the use of volatile organic solvents would significantly reduce the environmental footprint of the manufacturing process.

| Green Synthesis Approach | Application to this compound Synthesis |

| Green Catalysis | Use of solid acids (zeolites) or enzymes (lipases, acyltransferases). |

| Continuous-Flow Chemistry | Improved efficiency, safety, and scalability of the synthesis. |

| Alternative Solvents | Reduction or elimination of volatile organic solvents. |

Identification of Undiscovered Biological Roles (non-clinical, fundamental)

The fundamental biological roles of this compound are currently unknown. However, its structure as an N-acetylated and O-acetylated derivative of an aminocresol suggests several avenues for non-clinical biological investigation.

One area of interest lies in its potential as a metabolite of aromatic amines. N-acetylation is a major metabolic pathway for many aromatic amines, often leading to their detoxification. oup.comnih.gov It is conceivable that this compound could be a downstream metabolite of 2-amino-6-methylphenol. Investigating its formation and fate in biological systems could provide insights into the metabolic pathways of substituted aminophenols.

The N-acyl aromatic amino acids are a class of lipids with diverse biological functions. frontiersin.orgnih.govresearchgate.net While this compound is not an amino acid derivative in the strict sense, the presence of the N-acetyl group on an aromatic ring suggests that it could potentially interact with biochemical pathways that recognize N-acylated aromatic moieties. Fundamental research could explore its ability to bind to enzymes or receptors that process other N-acylated molecules.

Furthermore, the acetylation of both the amino and hydroxyl groups could significantly alter the biological properties of the parent aminocresol. Acetylation is known to affect a molecule's solubility, membrane permeability, and interaction with biological targets. Non-clinical studies could investigate how these modifications influence its distribution in biological systems and its potential to interact with cellular components in a non-therapeutic context. This could involve studying its effects on cell cultures or its interaction with isolated enzymes or proteins to uncover any fundamental biological activities.

| Research Avenue | Rationale |

| Metabolite Identification | N-acetylation is a key detoxification pathway for aromatic amines. |

| Interaction with Biochemical Pathways | Structural similarities to N-acylated aromatic compounds. |

| Influence of Acetylation on Properties | Acetylation can alter solubility, permeability, and biological interactions. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-(Acetylamino)-2-methylphenylacetate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves acetylation of the precursor amine followed by esterification. Key steps include protecting the amino group to prevent side reactions. For optimization, monitor reaction progress via thin-layer chromatography (TLC) or HPLC . Adjust solvent polarity (e.g., dichloromethane or ethyl acetate) and temperature (60–80°C) to enhance yield. Evidence from analogous compounds suggests using catalytic acetic anhydride in acetylation steps .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze H and C NMR spectra to confirm acetyl and methylphenyl groups. Compare peaks with reference data from structurally similar compounds (e.g., methyl phenylacetate derivatives) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 221.1052 for CHNO) .

- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .

Q. What solvent systems are suitable for recrystallizing this compound?

- Methodological Answer : Ethanol-water mixtures (70:30 v/v) are effective for recrystallization due to moderate polarity. For heat-sensitive batches, use slow cooling (1°C/min) to minimize impurities. Solubility data from related acetates (e.g., methyl 2-phenylacetoacetate) suggest similar behavior in ethanol .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Contradictions may arise from rotameric equilibria or residual solvents. Strategies include:

- Variable-Temperature NMR : Conduct experiments at 25°C and −40°C to freeze conformational changes .

- 2D-COSY/HMBC : Map coupling interactions to distinguish overlapping signals .

- DFT Calculations : Compare experimental C shifts with computational models (e.g., B3LYP/6-31G*) .

Q. What strategies improve the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies show degradation via hydrolysis of the acetate group. Mitigation approaches:

- pH Control : Store solutions at pH 5–6 (acetate buffer) to minimize hydrolysis .

- Lyophilization : For long-term storage, lyophilize the compound and store at −20°C under argon .

- Accelerated Aging Tests : Use Arrhenius plots (25–40°C) to predict shelf life .

Q. How can researchers investigate the biological activity of this compound, particularly its enzyme inhibition potential?

- Methodological Answer : Design enzyme assays targeting acetyltransferase or esterase activity:

- Kinetic Studies : Measure IC values using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) .

- Molecular Docking : Model interactions with enzymes like COX-2, referencing structural analogs (e.g., lumiracoxib) .

- Metabolite Profiling : Identify hydrolysis products via LC-MS to assess metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.